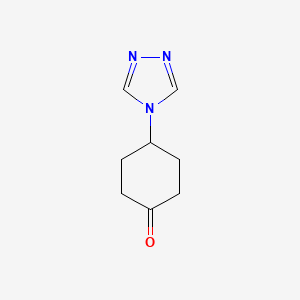

4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one

Übersicht

Beschreibung

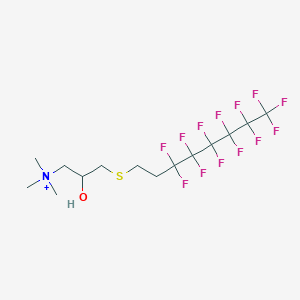

“4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a versatile structure found in many pharmaceuticals and agrochemicals . It’s also used as a broad-spectrum pesticide and fungicide .

Synthesis Analysis

The synthesis of 1,2,4-triazoles involves several methods. One method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration to create 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .Molecular Structure Analysis

The molecular structure of “4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one” can be determined by single X-ray crystal diffraction . Further characterization can be done by elemental analysis, IR, TGA and PXRD .Chemical Reactions Analysis

The 1,2,4-triazole ring can participate in various chemical reactions. For example, it can act as a directing group for Ru-catalyzed C-H arylation . It can also undergo a Pd-catalyzed intramolecular C-H functionalization reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one” can be analyzed using various techniques such as IR spectroscopy . The IR absorption spectra can provide information about the presence of different functional groups in the compound .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

The compound can be used in the synthesis of novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives . A series of pyrazolyl [1,2,4]triazoles has been synthesized by the reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid .

Antibacterial Agents

Schiff bases derived from substituted and unsubstituted 3-amino- and 4-amino-1,2,4-triazoles have shown potential as antibacterial agents . These compounds were synthesized through a sonochemical protocol and showed promising results against both Gram-negative and Gram-positive bacterial strains .

Luminescent Sensitive Detection

Coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane have been used for multiresponsive luminescent sensitive detection for antibiotics and pesticides .

Antitumor Activities

The compound has shown potential in antitumor activities . Coordination polymers based on this compound have been synthesized and tested for their antitumor activities .

Therapeutic Drug Candidates

The 1,2,4-triazole core, which includes “4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one”, has been incorporated into a wide variety of therapeutically interesting drug candidates . These include antibacterial agents, sedatives, antifungal agents, central nervous system stimulants, antivirals, anti-inflammatories, and antitumor agents .

Catalysts and Sensors

In addition to their importance in medical chemistry, heterocyclic Schiff bases find promising potential applications as sensors (optical and electrical), intermediates in organic reactions, dyes, pigments, and as catalysts .

Safety and Hazards

Zukünftige Richtungen

The future research directions could involve exploring the potential applications of “4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one” and its derivatives in various fields such as medicine and agriculture. More studies could be conducted to understand its mechanism of action, especially its anticancer properties .

Wirkmechanismus

Action Environment:

Environmental factors play a role:

: Three new coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane : Reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with cyclohexanone : A review on ‘triazoles’: their chemistry, synthesis and applications : 4H-1,2,4-Triazole Scaffold: Synthesis and Biological Applications : Three new coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane

Eigenschaften

IUPAC Name |

4-(1,2,4-triazol-4-yl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c12-8-3-1-7(2-4-8)11-5-9-10-6-11/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDFBGOYELGYHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1N2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-2-((4-bromobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3295662.png)

![3-ethyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3295678.png)

![N-(4-acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B3295697.png)

![3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole](/img/structure/B3295723.png)

![[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B3295771.png)